molecular formula C9H14N2 B2380039 Ethyl[(6-methylpyridin-2-yl)methyl]amine CAS No. 499769-44-7

Ethyl[(6-methylpyridin-2-yl)methyl]amine

Cat. No. B2380039
CAS RN: 499769-44-7
M. Wt: 150.225
InChI Key: FCDHFFGNRGXMOO-UHFFFAOYSA-N
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Description

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a chemical compound with the CAS Number: 499769-44-7 . It has a molecular weight of 150.22 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of ethyl 6-carbamimidoylnicotinate hydrochloride, a related compound, through a reaction involving sodium metal and ethyl 6-cyanonicotinate .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study has reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converted different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.22 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with primary amines including ethyl[(6-methylpyridin-2-yl)methyl]amine, leading to the formation of diverse pyridin-based compounds. These reactions are important in the synthesis of complex organic molecules (Nadzhafova, 2002).
  • The compound is useful in reductive aminations of ketones and aldehydes, demonstrating its versatility in chemical synthesis (Burkhardt & Coleridge, 2008).

Molecular Structure Analysis

  • The molecular structure of compounds synthesized from reactions involving this compound has been studied. These studies contribute to our understanding of molecular conformations and intermolecular interactions (Yao et al., 2010).

Bioactive Compounds Synthesis

Radioimaging and Diagnostic Agents

  • In the field of diagnostic imaging, derivatives of this compound have been explored for their potential as radioimaging agents. This application highlights its importance in medical diagnostics (Gopalakrishna et al., 1988).

Ultrasound-mediated Chemical Synthesis

  • The compound has been utilized in ultrasound-mediated chemical synthesis, providing an environmentally friendly and efficient methodology for producing various organic compounds (Wang et al., 2011).

Catalyst and Polymerization Studies

  • This compound derivatives have been used in catalyst and polymerization studies, showcasing their role in advanced material synthesis and industrial applications (Döring & Kempe, 2009; Noor et al., 2006; Hafeez et al., 2011; Noor et al., 2015) (Noor et al., 2006) (Hafeez et al., 2011) (Noor et al., 2015).

Antitumor Agents Development

  • Compounds related to this compound have been synthesized for their potential use as antitumor agents. This indicates its significance in the development of new cancer therapies (Temple & Rener, 1992).

Quaternary Ammonium Salts Synthesis

  • This compound has played a role in the synthesis of new classes of quaternary ammonium salts, which are important in various chemical and industrial processes (Pellowska-Januszek et al., 2004).

Enantioselective Catalysis

  • It has been used in enantioselective catalysis, particularly in the conjugate addition of ketones to nitroalkenes. This application demonstrates its utility in producing chiral compounds for pharmaceuticals (Huang & Jacobsen, 2006).

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-10-7-9-6-4-5-8(2)11-9/h4-6,10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHFFGNRGXMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of ethylamine with 6-methyl-pyridine-2-carbaldehyde
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